molecular formula C15H14ClNO4S B2448566 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 896897-91-9

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No.: B2448566
CAS No.: 896897-91-9
M. Wt: 339.79
InChI Key: XAFMSJWJMRADNR-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine is an organic compound with the molecular formula C15H14ClNO4S. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a methylphenyl ring, along with a glycine moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine
  • Bis(4-chlorophenyl)sulfone

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMSJWJMRADNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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